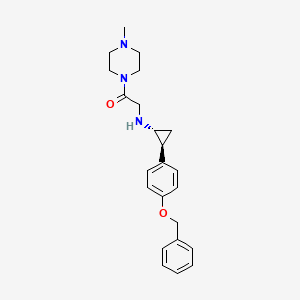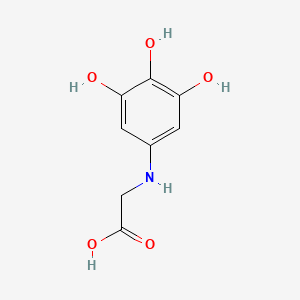![molecular formula C18H13ClN4O2S B10772956 (5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Solid-phase synthesis: This method involves the sequential addition of reagents to a solid support, allowing for the stepwise construction of the compound.
Solution-phase synthesis: This method involves the reaction of starting materials in a solution, followed by purification steps to isolate the desired product.
Industrial production methods: Industrial-scale production of such compounds typically involves optimization of reaction conditions to maximize yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
PMID17929793C23i undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major products formed: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives and analogs of the original compound
Scientific Research Applications
PMID17929793C23i has a wide range of scientific research applications, including:
Chemistry: It is used as a probe control in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological assays to investigate cellular processes and interactions.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of PMID17929793C23i involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:
Binding to specific receptors or enzymes: This interaction can modulate the activity of these targets, leading to changes in cellular processes.
Inhibiting or activating signaling pathways: This can result in the regulation of gene expression, protein synthesis, and other cellular functions.
Inducing apoptosis or cell cycle arrest: This can lead to the selective killing of cancer cells or the inhibition of viral replication
Comparison with Similar Compounds
PMID17929793C23i can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Compounds such as PD049900, LFUPTQIEOBBAJE-SECBINFHSA-N, and other drug candidates with similar structures and properties.
Properties
Molecular Formula |
C18H13ClN4O2S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C18H13ClN4O2S/c1-9-6-20-14-12(25-9)7-21-17-13(14)15-16(26-17)18(24)23(8-22-15)11-4-2-10(19)3-5-11/h2-5,7-9,20H,6H2,1H3/t9-/m1/s1 |
InChI Key |
LFUPTQIEOBBAJE-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1 |
Canonical SMILES |
CC1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)

![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)
![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)

![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)


![5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid](/img/structure/B10772959.png)
